molecular formula C12H8FN3O2 B8304227 1-(4-Cyano-2-fluorophenyl)-2-methyl-1H-imidazole-4-carboxylic acid

1-(4-Cyano-2-fluorophenyl)-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B8304227
M. Wt: 245.21 g/mol
InChI Key: JJAUVMAFMQVELH-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of 2-methyl-1H-imidazole-4-carboxylic acid (400 mg), 4-fluoro-3-fluorobenzonitrile (0.53 g), and K2CO3 (1.3 g) in N,N-dimethylformamide (6 mL) is heated to 100° C. for 30 minutes in a microwave. The crude product is purified by HPLC. LC (method 20): tR=1.24 min; Mass spectrum (APCI): m/z=246 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[F:19].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[C:15]([C:14]1[CH:17]=[CH:18][C:11]([N:3]2[CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=[C:2]2[CH3:1])=[C:12]([F:19])[CH:13]=1)#[N:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC=1NC=C(N1)C(=O)O
Name
Quantity
0.53 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)F
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC(=C(C=C1)N1C(=NC(=C1)C(=O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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